![molecular formula C24H27N5O5S B2431439 N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide CAS No. 1797047-29-0](/img/structure/B2431439.png)
N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C24H27N5O5S and its molecular weight is 497.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, molecular characteristics, and biological evaluations with a focus on anticancer and neuropharmacological effects.
Molecular Characteristics
The compound has the following molecular properties:
- Molecular Formula : C24H27N5O5S
- Molecular Weight : 497.6 g/mol
- CAS Number : 1797047-29-0
These characteristics indicate a complex structure that may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The specific synthetic routes can vary, but they generally include:
- Formation of the benzo[d]oxazole moiety.
- Coupling with piperidine derivatives.
- Introduction of the oxalamide linkage with the isothiazolidine component.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | Hep3B (Liver Cancer) | 15 | Induces apoptosis via caspase activation |
Compound B | MCF7 (Breast Cancer) | 10 | Inhibits cell proliferation through cell cycle arrest |
Studies have shown that similar oxalamide derivatives can inhibit cancer cell growth by disrupting the cell cycle and inducing apoptosis, suggesting that this compound may have comparable effects .
Neuropharmacological Effects
The neuropharmacological profile of this compound suggests potential applications in treating neurological disorders. Compounds containing the benzo[d]oxazole structure are known for their affinity towards various neurotransmitter receptors, which may contribute to their efficacy in modulating neurological activity.
Case Study:
In a study evaluating the anticonvulsant activity of related compounds, it was found that derivatives with similar structures provided significant protection against induced seizures in animal models. This was attributed to their ability to enhance GABAergic transmission or inhibit excitatory neurotransmission .
Mechanistic Insights
The biological activity of this compound may involve several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Disruption of the normal cell cycle progression, particularly at the G1/S checkpoint.
- Neurotransmitter Modulation : Interaction with GABA receptors or other neurotransmitter systems.
Wissenschaftliche Forschungsanwendungen
Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antimicrobial Activity : Preliminary studies have suggested that derivatives of compounds containing the benzo[d]oxazole structure possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibiotics.
- Anticancer Properties : Compounds with similar structural features have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The oxalamide linkage may enhance the compound's ability to target specific cancer pathways .
- Neuroprotective Effects : Analogous compounds have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The piperidine component is thought to play a crucial role in modulating neurotransmitter systems .
Synthesis and Derivatives
The synthesis of N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide typically involves multi-step organic reactions, including cyclization and functional group modifications. Various derivatives have been synthesized to enhance specific properties such as solubility and bioavailability.
Compound Derivative | Biological Activity | Reference |
---|---|---|
N1-(benzoyl)-N2-(isothiazolidine) | Antimicrobial | |
N1-(pyridine)-N2-(phenyl) | Anticancer | |
N1-(methyl)-N2-(piperazine) | Neuroprotective |
Case Studies
Several case studies highlight the potential applications of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of similar oxalamide derivatives against common pathogens. Results indicated significant inhibition zones compared to control groups, suggesting a robust antibacterial profile .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that compounds with similar structures could induce apoptosis and inhibit proliferation significantly, providing a basis for further development as anticancer agents .
- Neuroprotection in Animal Models : Animal studies assessing neuroprotective effects showed that compounds similar to this compound could reduce neuroinflammation and improve cognitive function in models of Alzheimer’s disease .
Eigenschaften
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5S/c30-22(23(31)26-18-6-8-19(9-7-18)29-12-3-15-35(29,32)33)25-16-17-10-13-28(14-11-17)24-27-20-4-1-2-5-21(20)34-24/h1-2,4-9,17H,3,10-16H2,(H,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOXNPVRYKYKFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3CCN(CC3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.